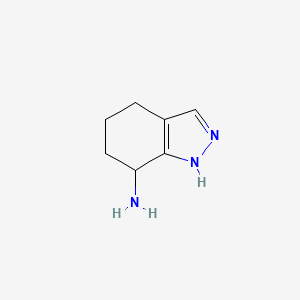

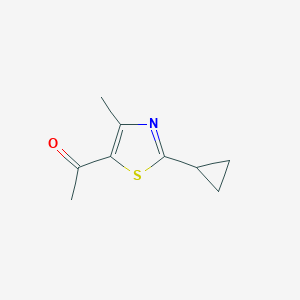

4,5,6,7-tetrahydro-1H-indazol-7-amine

Descripción general

Descripción

4,5,6,7-tetrahydro-1H-indazol-7-amine, also known as THI, is a heterocyclic compound that belongs to the indazole family of compounds. It is a synthetic molecule that has been studied extensively in recent years due to its potential applications in various areas of scientific research. THI has been found to have a wide range of biochemical, physiological, and pharmacological effects, as well as a variety of potential uses in laboratory experiments.

Aplicaciones Científicas De Investigación

Anti-Inflammatory Agents

Indazole derivatives, including 4,5,6,7-tetrahydro-1H-indazol-7-amine, have been found to possess high anti-inflammatory activity. For instance, 3-phenyl-2-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-2H-indazole has shown significant anti-inflammatory activity along with minimum ulcerogenic potential .

Antimicrobial Agents

Indazole derivatives have also been found to exhibit antimicrobial activities. They have shown moderate-to-high activity against test cultures of Staphylococcus spp., Pseudomonas aeruginosa, Proteus spp., and Escherichia coli .

Anti-HIV Agents

Indazole compounds have been found to possess anti-HIV properties. This makes them potential candidates for the development of new drugs for the treatment of HIV .

Anticancer Agents

Indazole derivatives have shown potential as anticancer agents. Their unique structure and properties make them suitable for the development of new anticancer drugs .

Hypoglycemic Agents

Indazole compounds have been found to possess hypoglycemic properties. This makes them potential candidates for the development of new drugs for the treatment of diabetes .

Antiprotozoal Agents

Indazole derivatives have shown potential as antiprotozoal agents. Their unique structure and properties make them suitable for the development of new drugs for the treatment of protozoal infections .

Antihypertensive Agents

Indazole compounds have been found to possess antihypertensive properties. This makes them potential candidates for the development of new drugs for the treatment of hypertension .

SARS-CoV-2 Main Protease Inhibitors

A novel class of SARS-CoV-2 main protease inhibitors derived from 1,5,6,7-tetrahydro-4H-indazol-4-ones has been designed. These compounds have shown potential in inhibiting the main protease of SARS-CoV-2, making them potential candidates for the development of new drugs for the treatment of COVID-19 .

Propiedades

IUPAC Name |

4,5,6,7-tetrahydro-1H-indazol-7-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c8-6-3-1-2-5-4-9-10-7(5)6/h4,6H,1-3,8H2,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOALOICTMCSWHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C=NN2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5,6,7-tetrahydro-1H-indazol-7-amine | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-({[(4-acetylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2499433.png)

![N-(3,5-dimethylphenyl)-8-methyl-2-(3-nitrophenyl)-9-oxo-3,9-dihydrothieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B2499434.png)

![(E)-N-(1,3-benzothiazol-2-yl)-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enamide](/img/structure/B2499439.png)

![1-(4-bromo-2-fluorophenyl)-4-[4-(3-chlorophenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2499452.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[2-(thiophen-2-yl)pyrrolidin-1-yl]acetamide](/img/structure/B2499453.png)